Sodium titanate

描述

属性

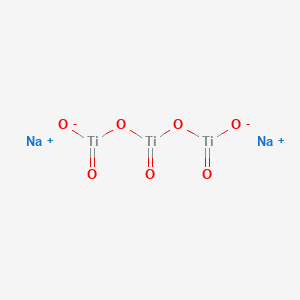

IUPAC Name |

disodium;bis[(oxido(oxo)titanio)oxy]-oxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.7O.3Ti/q2*+1;;;;;;2*-1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROMGGTZECPEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)O[Ti](=O)O[Ti](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O7Ti3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sodium titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12034-36-5 | |

| Record name | Disodium trititanium heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structures and Phases of Sodium Titanate

This technical guide provides a comprehensive overview of the various crystal structures and phases of this compound, a class of materials with significant potential in applications ranging from photocatalysis and ion-exchange to high-performance ceramics and anode materials for sodium-ion batteries.

Overview of this compound Phases

Sodium titanates are a family of inorganic compounds with diverse stoichiometries and crystal structures. The specific phase obtained is highly dependent on the synthesis method and conditions, such as temperature and the ratio of precursors. The most commonly studied phases include Na2TiO3, Na2Ti3O7, Na2Ti6O13, and Na4Ti5O12, each exhibiting unique structural characteristics and properties.

Crystal Structures and Quantitative Data

The crystallographic properties of various this compound phases are summarized below. These materials exhibit a range of crystal systems, from monoclinic to rhombohedral and orthorhombic.

Sodium Metatitanate (Na2TiO3)

Na2TiO3 exists in several polymorphs, including α, β, and γ phases, with the monoclinic structure being frequently reported.[1][2] The structure is generally described as being built from TiO6 and NaO6 octahedra.[3] However, some studies have also identified the presence of five-coordinate titanium in the form of trigonal bipyramids.[1][4]

Table 1: Crystallographic Data for Na2TiO3 Phases

| Phase/Symmetry | Space Group | a (Å) | b (Å) | c (Å) | Angle (β°) | Reference(s) |

| Monoclinic | C2/c | 9.885(1) | 6.4133(8) | 5.5048(7) | 115.50(3) | [1][4] |

| Monoclinic | Not specified | 9.064 | 6.457 | 5.54 | 97.923 | [4] |

| Face-centered Monoclinic | Not specified | 13.021 | 13.922 | 9.526 | 95.539 | [4] |

| Rhombohedral (β-Na2TiO3) | R-3 | 13.927 | 13.927 | 7.676 | N/A (γ=120) | [1][4] |

Sodium Trititanate (Na2Ti3O7) and Hexatitanate (Na2Ti6O13)

Na2Ti3O7 typically exhibits a layered structure composed of distorted, edge-sharing TiO6 octahedra.[5] In contrast, Na2Ti6O13 is known for its tunnel-like structure.[6] These two phases often coexist, particularly when synthesized via sol-gel or hydrothermal methods.[7][8]

Table 2: Crystallographic Data for Na2Ti3O7 and Na2Ti6O13

| Compound | Crystal System | Space Group | Reference(s) |

| Na2Ti3O7 | Monoclinic | P21/m | [5][8] |

| Na2Ti6O13 | Monoclinic | C2/m | [7][8] |

Other this compound Phases

Several other this compound stoichiometries have been synthesized and characterized, each with distinct crystal structures.

Table 3: Crystallographic Data for Other this compound Phases

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Angle (β°) | Reference(s) |

| Na4Ti5O12 | Monoclinic | Not specified | N/A | N/A | N/A | N/A | [9][10] |

| Na4Ti5O12 | Trigonal/Hexagonal | Not specified | N/A | N/A | N/A | N/A | [9][10][11] |

| Na2Ti4O9 | Monoclinic | C2/m | 17.38 | 3.784 | 11.99 | 106.2 | [12] |

| Lepidocrocite-like | Orthorhombic | P222, Pmm2, or Pmmm | 2.98 | 3.80 | 11.50 | N/A | [13] |

| Na16Ti10O28 | Not specified | Not specified | N/A | N/A | N/A | N/A | [14] |

Experimental Protocols for Synthesis

A variety of synthesis techniques can be employed to produce different phases and morphologies of this compound.

Solid-State Reaction

This is a conventional method for preparing polycrystalline sodium titanates.

-

Objective: To synthesize various this compound phases, such as Na2TiO3 and Na16Ti10O28.

-

Precursors: Titanium dioxide (TiO2) and sodium carbonate (Na2CO3) or sodium hydroxide (NaOH).[4][15]

-

Procedure:

-

Stoichiometric amounts of the precursors are intimately mixed, often by ball milling.

-

The mixture is heated in a furnace at high temperatures, typically ranging from 800°C to 1200°C, for several hours.[4][14]

-

For some phases, a rapid quenching in water is performed after sintering to obtain an amorphous precursor.[14]

-

The amorphous material is then subjected to controlled crystallization by annealing at specific temperatures to yield the desired single-phase product (e.g., 626°C for Na2TiO3, 811°C for Na16Ti10O28).[14]

-

-

Characterization: The resulting powder is typically analyzed using X-ray Diffraction (XRD) to confirm the crystal phase.

Hydrothermal Synthesis

This method is widely used to produce nanostructured sodium titanates, such as nanotubes, nanobelts, and nanowires.

-

Objective: To synthesize nanostructured titanates, including Na2Ti3O7, Na2Ti6O13, Na2Ti4O9·1.5H2O, and Na2Ti2O4(OH)2.[12][16]

-

Precursors: A titanium source (e.g., TiO2 powder like P25, titanium(IV) butoxide Ti(OBu)4, or titanium tetrachloride TiCl4) and a concentrated aqueous solution of sodium hydroxide (NaOH).[12]

-

Procedure:

-

The titanium precursor is mixed with the NaOH solution (e.g., 5 M to 10 M) in a Teflon-lined autoclave.[15][16]

-

The autoclave is sealed and heated to a temperature between 130°C and 180°C for a duration of 24 to 48 hours.[12][16]

-

After the reaction, the autoclave is cooled to room temperature.

-

The solid product is collected by filtration, washed thoroughly with deionized water and ethanol to remove residual NaOH, and then dried.

-

-

Characterization: XRD is used for phase identification, while Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe the morphology of the nanostructures.

Sol-Gel Method

The sol-gel process offers a low-temperature route to produce homogeneous, fine particles of this compound.

-

Objective: To synthesize mixed phases of Na2Ti3O7 and Na2Ti6O13.[7]

-

Precursors: A titanium precursor like titanium tetrachloride (TiCl4) or titanium isopropoxide, and a sodium precursor such as sodium hydroxide (NaOH) or sodium methoxide.[7]

-

Procedure:

-

The precursors are mixed in a suitable solvent to form a sol.

-

The sol is allowed to age, leading to the formation of a gel.

-

In some variations, the process is coupled with hydrothermal maturation (e.g., at 160°C for 24 hours) to promote crystallization.[7]

-

The gel is then dried and calcined at a specific temperature (e.g., 600°C) to obtain the final crystalline product.[7]

-

-

Characterization: XRD and SEM are used to determine the phase composition and morphology.

Visualization of Synthesis and Phase Relationships

The following diagrams illustrate the relationships between different synthesis methods and the resulting this compound phases.

Caption: Synthesis pathways to various this compound phases.

Caption: Formation relationships of α, β, and γ phases of Na2TiO3.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures, formation mechanisms, and ion-exchange properties of α-, β-, and γ-Na2TiO3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Synthetic, structural, and electrochemical study of Monoclinic Na4Ti5O12 as a sodium-ion battery anode material [apo.ansto.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. neicorporation.com [neicorporation.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. repositorio.uchile.cl [repositorio.uchile.cl]

- 16. Synthesis of sodium titanates and their use in the photocatalytic degradation of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrothermal Synthesis of Sodium Titanate: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of sodium titanate, a versatile material with significant potential in various scientific and biomedical applications. We delve into the core mechanism of its formation, present key quantitative data in a comparative format, and offer detailed experimental protocols. This document aims to be an essential resource for researchers and professionals working in materials science, catalysis, and drug development.

The Core Mechanism of Formation

The hydrothermal synthesis of this compound from a titanium dioxide precursor in a concentrated sodium hydroxide solution is a complex process governed by several interconnected stages. While the exact pathway can be influenced by specific reaction conditions, a generally accepted mechanism involves the following key steps:

-

Dissolution and Attack: The process begins with the aggressive attack of hydroxide ions (OH⁻) from the NaOH solution on the titanium dioxide (TiO₂) precursor. This leads to the breaking of the stable Ti-O-Ti bonds within the TiO₂ lattice.[1][2]

-

Formation of Intermediate Species: Following the disruption of the TiO₂ structure, soluble titanium-containing species are formed. Concurrently, Ti-O-Na and Ti-OH bonds are established, leading to the creation of layered this compound nanosheets.[1][2] These lamellar structures are considered a critical intermediate in the formation of various this compound nanostructures.[1]

-

Exfoliation and Morphological Transformation: The electrostatic repulsion between the negatively charged layers of the this compound sheets, facilitated by the intercalation of sodium ions, can lead to their exfoliation.[1] Depending on the reaction conditions, these exfoliated nanosheets can then undergo morphological transformations. A widely observed phenomenon is the scrolling or rolling of these sheets to form nanotubes.[1] Other morphologies, such as nanorods, nanowires, and nanofibers, can also be formed, influenced by factors like NaOH concentration and temperature.[2][3][4]

The following diagram illustrates the proposed mechanistic pathway for the hydrothermal synthesis of this compound nanotubes.

Influence of Experimental Parameters: A Quantitative Overview

The physicochemical properties of the synthesized this compound are highly dependent on the experimental conditions. The following tables summarize the impact of key parameters on the resulting material characteristics.

Table 1: Effect of NaOH Concentration

| NaOH Concentration (M) | Precursor | Temperature (°C) | Time (h) | Resulting Morphology | Key Observations | Reference |

| 5 - 15 | Anatase | 110 | 24 | Nanotubes | Higher NaOH concentration leads to a higher titanate content and increased catalytic activity.[5] | [5] |

| 6 - 12 | TiO₂ Powder | 110 | 24 | Nanotubes | 10 M NaOH concentration showed the best nanotube formation.[6] | [6] |

| 10 | Amorphous TiO₂·nH₂O | 110 - 200 | 20 | Nanorods | Rod-like structures were successfully formed.[3] | [3] |

| 18 - 20 | Bismuth and Titanium precursors | 200 | 36 | Perovskite Film | Good crystallization of sodium bismuth titanate was achieved at higher concentrations.[7] | [7] |

Table 2: Effect of Temperature and Time

| Temperature (°C) | Time (h) | Precursor | NaOH Conc. (M) | Resulting Morphology | Key Observations | Reference |

| 130 | 24 - 42 | Anatase | Not Specified | Anatase TiO₂ Nanotubes | Pure anatase phase nanotubes were obtained in this time frame.[8] | [8] |

| 130 | > 54 | Anatase | Not Specified | This compound Nanotubes | Longer reaction times led to the conversion to this compound.[8] | [8] |

| 150 | > 24 | Anatase | Not Specified | This compound Nanotubes | Higher temperatures accelerate the conversion to this compound.[8] | [8] |

| 110 - 160 | 20 | Amorphous TiO₂·nH₂O | 10 | Amorphous | Lower temperatures did not result in the formation of nanostructures.[3] | [3] |

| 170 | 48 | TiO₂ | 5 | Nanotubes | Resulted in the formation of sodium tri- and hexa-titanates.[9] | [9] |

Detailed Experimental Protocols

This section provides a synthesis of common experimental procedures for the hydrothermal synthesis of this compound nanostructures. The specific parameters can be adjusted based on the desired morphology and properties as indicated in the tables above.

General Protocol for this compound Nanotube Synthesis

This protocol is a generalized procedure based on multiple cited sources.[5][6][10]

Materials:

-

Titanium dioxide (TiO₂) precursor (e.g., anatase, rutile, or amorphous TiO₂)

-

Sodium hydroxide (NaOH) pellets

-

Deionized (DI) water

-

Hydrochloric acid (HCl), 0.1 M solution

-

Teflon-lined stainless steel autoclave

Procedure:

-

Preparation of NaOH Solution: Prepare a 10 M NaOH solution by dissolving the appropriate amount of NaOH pellets in DI water. Caution: This process is highly exothermic and should be performed in an ice bath with proper personal protective equipment.

-

Mixing of Reactants: Disperse a specific amount of TiO₂ powder (e.g., 3 g) into a measured volume of the prepared NaOH solution (e.g., 75 mL) in the Teflon liner of the autoclave.

-

Hydrothermal Treatment: Seal the autoclave and heat it to a specified temperature (e.g., 110-130 °C) for a designated period (e.g., 24-48 hours).

-

Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature. The solid product is then collected, typically by centrifugation or filtration.

-

Acid Washing: The collected solid is washed with a 0.1 M HCl solution until the pH of the supernatant is approximately 3. This step is crucial for ion-exchange, replacing Na⁺ ions with H⁺.[5][6]

-

Final Washing: The acid-washed product is then repeatedly washed with DI water until the pH of the supernatant becomes neutral (pH ~7).

-

Drying: The final product is dried, for instance, in an oven at 80 °C overnight or using a freeze-dryer to obtain the purified this compound nanotubes.[5][6]

The following diagram outlines the typical experimental workflow for the hydrothermal synthesis of this compound.

Conclusion

The hydrothermal synthesis of this compound is a versatile and widely adopted method for producing a range of nanostructured materials. A thorough understanding of the underlying formation mechanism, coupled with precise control over experimental parameters such as NaOH concentration, temperature, and reaction time, is critical for tailoring the material's properties for specific applications. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis and exploration of this compound for their scientific endeavors.

References

- 1. An Overview of Hydrothermally Synthesized Titanate Nanotubes: The Factors Affecting Preparation and Their Promising Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ematweb.cmi.ua.ac.be [ematweb.cmi.ua.ac.be]

- 4. Formation of titanate nanostructures under different NaOH concentration and their application in wastewater treatment [inis.iaea.org]

- 5. Mechanism of One-Step Hydrothermally Synthesized Titanate Catalysts for Ozonation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of sodium titanates and their use in the photocatalytic degradation of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Sol-Gel Synthesis of Sodium Titanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sol-gel synthesis of sodium titanate, a material with significant potential in applications ranging from gas sensing and photocatalysis to biomedical devices. The sol-gel method offers a versatile route to produce this compound with controlled morphology and phase composition at relatively low temperatures. This document details the experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthesis workflow.

Core Principles of Sol-Gel Synthesis

The sol-gel process for synthesizing this compound generally involves the hydrolysis and condensation of titanium precursors in the presence of a sodium source. The process begins with a "sol," a colloidal suspension of solid particles in a liquid, which then undergoes gelation to form a "gel," a solid network encapsulating the liquid phase. Subsequent drying and heat treatment (calcination) of the gel remove the solvent and organic residues, leading to the formation of the desired crystalline this compound phases.

Experimental Protocols

Several variations of the sol-gel method for this compound synthesis have been reported, primarily differing in the choice of precursors and processing conditions. Below are detailed methodologies from cited research.

Protocol Using Alkoxide Precursors

This method utilizes titanium alkoxides, which are common precursors in sol-gel synthesis due to their high reactivity.

Experimental Procedure:

-

Precursor Solution Preparation: A solution of a titanium alkoxide, such as titanium isopropoxide or titanium tetrabutoxide, is prepared in an appropriate solvent (e.g., ethanol).

-

Addition of Sodium Precursor: A sodium precursor, such as sodium methoxide or sodium hydroxide, is dissolved in a separate solvent and added to the titanium alkoxide solution under vigorous stirring.[1]

-

Hydrolysis and Gelation: The mixture is then hydrolyzed by the controlled addition of water, often mixed with the solvent. This initiates the formation of a gel. The gelation time can vary depending on the specific reactants and their concentrations.

-

Aging: The resulting gel is typically aged for a period, allowing the condensation reactions to proceed and strengthen the gel network.

-

Drying: The aged gel is dried to remove the solvent. This can be done at ambient or elevated temperatures, but below the calcination temperature.

-

Calcination: The dried gel is calcined at high temperatures to induce crystallization of the this compound phases. The specific temperature and duration of calcination are critical in determining the final crystal structure and morphology.[2][3]

Protocol Using Inorganic Titanium Salts

An alternative approach employs inorganic titanium salts like titanium tetrachloride, which are often more cost-effective.

Experimental Procedure:

-

Preparation of Sodium Hydroxide Solution: A concentrated solution of sodium hydroxide (e.g., 12M) is prepared and cooled in an ice bath.[1][4][5]

-

Addition of Titanium Precursor: Titanium tetrachloride (TiCl₄) is slowly added dropwise to the cold NaOH solution under continuous magnetic stirring. This results in the formation of a milky white suspension.[1][4][5]

-

Hydrothermal Maturation (Optional): The suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 160°C) for an extended period (e.g., 24 hours) to promote the formation of an intermediate phase.[1][4][5]

-

Washing and Drying: The resulting precipitate is washed, typically with deionized water, until the supernatant reaches a neutral pH. The washed powder is then dried (e.g., at 100°C).[4]

-

Calcination: The dried powder is calcined in a furnace to obtain the desired crystalline this compound phases. A final thermal treatment at high temperatures for a short duration can improve the degree of crystallinity.[4]

Data Presentation

The following tables summarize the quantitative data extracted from various studies on the sol-gel synthesis of this compound.

Table 1: Precursors and Molar Ratios

| Titanium Precursor | Sodium Precursor | Molar Ratio (Na:Ti) | Reference |

| Titanium tetrachloride (TiCl₄) | Sodium hydroxide (NaOH) | 2:6 | [1] |

| Titanium isopropoxide | Sodium methoxide | Not Specified | [1] |

| Titanium alkoxides | Not Specified | Not Specified | [2][3] |

Table 2: Process Parameters

| Parameter | Value | Reference |

| Hydrothermal Maturation Temperature | 160 °C | [1][4][5] |

| Hydrothermal Maturation Time | 24 hours | [1][4][5] |

| Drying Temperature | 100 °C | [4] |

| Calcination Temperature | 873 K (600 °C) - 1273 K (1000 °C) | [2][4] |

Table 3: Influence of Calcination Temperature on Barium Titanate (as an illustrative example)

Note: Data for this compound was not explicitly tabulated in the search results, so data for BaTiO₃, another perovskite synthesized by the sol-gel method, is provided to illustrate the typical effect of calcination temperature.

| Calcination Temperature (°C) | Resulting Phase | Average Grain Size | Reference |

| 600 | Tetragonal BaTiO₃ | 60 nm | [6] |

| 800 | Tetragonal BaTiO₃ | 80 nm | [6] |

| 1000 | Tetragonal BaTiO₃ | 450 nm | [6] |

Generally, increasing the calcination temperature leads to an increase in crystallinity and grain size of the titanate powders.[6][7] The formation of specific this compound phases like Na₂Ti₃O₇ and Na₂Ti₆O₁₃ is also dependent on the calcination temperature.[2][3]

Visualization of the Synthesis Process

The following diagrams illustrate the logical workflow of the sol-gel synthesis of this compound.

Caption: Workflow for sol-gel synthesis of this compound.

Caption: Influence of process parameters on this compound properties.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. One Step Sol-Gel Synthesis and Morphostructural Characterization of this compound Particles | E3S Web of Conferences [e3s-conferences.org]

- 6. The Influence of the Synthesis Method on the Characteristics of BaTiO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Calcination Temperature on Photocatalytic Activity of Synthesized TiO2 Nanoparticles via Wet Ball Milling Sol-Gel Method | MDPI [mdpi.com]

Controlling the Morphology of Sodium Titanate Nanostructures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the morphology of sodium titanate nanostructures is paramount for harnessing their unique properties in a wide range of applications, from drug delivery and tissue engineering to photocatalysis and energy storage. This technical guide provides an in-depth overview of the synthesis methodologies, key controlling factors, and formation mechanisms that govern the final morphology of these versatile nanomaterials.

Introduction to this compound Nanostructures

Sodium titanates are a class of materials with the general formula NaₓTiₙO₂ₙ₊₁. Their nanostructured forms, including nanotubes, nanowires, nanoribbons, and nanosheets, have garnered significant attention due to their high surface area, ion-exchange capabilities, and biocompatibility. The morphology of these nanostructures plays a crucial role in determining their physicochemical properties and, consequently, their performance in various applications.

Synthesis Methods for Morphological Control

The hydrothermal method is the most prevalent and versatile technique for synthesizing various this compound nanostructures.[1] Other methods, such as sol-gel, solvothermal, and template-assisted synthesis, also offer pathways to specific morphologies.

Hydrothermal Synthesis

Hydrothermal synthesis involves the reaction of a titanium precursor, typically titanium dioxide (TiO₂), with a concentrated sodium hydroxide (NaOH) solution in a sealed autoclave at elevated temperatures and pressures.[1][2] This method is highly effective for producing a range of morphologies, including nanotubes, nanoribbons, nanosheets, and nanorods.[2][3][4]

Key Parameters Influencing Morphology in Hydrothermal Synthesis:

-

Temperature: The reaction temperature is a critical factor in determining the final morphology. Lower temperatures (95-135°C) tend to favor the formation of nanotubes, while higher temperatures (>155°C) promote the growth of nanoribbons.[3][5] At intermediate temperatures, a mixture of both morphologies can be observed.[3][5]

-

Reaction Time: The duration of the hydrothermal treatment influences the evolution of the nanostructures. Initially, nanosheets are formed, which then transform into other morphologies like nanorods over extended reaction times (e.g., 30 hours).[2][4][6]

-

NaOH Concentration: The concentration of the NaOH solution plays a crucial role in the dissolution of the TiO₂ precursor and the subsequent formation of this compound species. A high concentration (e.g., 10 M) is commonly used.[2][7]

-

Starting Material: The phase and particle size of the initial TiO₂ precursor (e.g., anatase, rutile, or brookite) can also affect the resulting nanostructure.[8]

Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis employs a solvent other than water.[9] This technique allows for a wider range of reaction conditions and can be used to synthesize various nanomaterials, including sodium titanates.[9]

Sol-Gel Method

The sol-gel process involves the transition of a solution (sol) into a gel-like solid phase. For sodium titanates, this typically involves the hydrolysis and condensation of titanium and sodium precursors.[10] This method can produce platelets and wire-like morphologies after a subsequent hydrothermal maturation step.[10]

Template-Assisted Synthesis

In this method, a pre-existing template with the desired morphology is used to guide the growth of the this compound nanostructures. While this technique offers excellent control over the final shape and size, it often requires the removal of the template, which can be a complex and costly process.[1]

Data Presentation: Synthesis Parameters and Resulting Morphologies

The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of this compound nanostructures, highlighting the relationship between synthesis parameters and the resulting morphologies.

Table 1: Effect of Temperature on Nanostructure Morphology

| TiO₂ Precursor | NaOH Concentration (M) | Temperature (°C) | Time (h) | Resulting Morphology | Reference |

| Anatase | 10 | 95-135 | Not Specified | Nanotubes | [3][5] |

| Anatase | 10 | 155 | Not Specified | Nanotubes and Nanoribbons | [3][5] |

| Anatase | 10 | >155 | Not Specified | Nanoribbons | [3][5] |

| Anatase | 10 | 140 | 1 - 30 | Nanosheets to Nanorods | [2][6] |

Table 2: Effect of Reaction Time on Nanostructure Morphology and Properties

| TiO₂ Precursor | NaOH Concentration (M) | Temperature (°C) | Time (h) | Resulting Morphology | Specific Surface Area (m²/g) | Reference |

| TiO₂ Nanopowder | 10 | 140 | 0 | Nanoparticles | 51 | [2][4][6] |

| TiO₂ Nanopowder | 10 | 140 | 5 | Nanosheets | Not Specified | [2][6] |

| TiO₂ Nanopowder | 10 | 140 | 30 | Nanorods | 150 | [2][4][6] |

Experimental Protocols

This section provides detailed experimental protocols for the hydrothermal synthesis of different this compound nanostructures based on cited literature.

Protocol for Synthesis of this compound Nanorods

This protocol is adapted from the work of Martinez-Ortiz et al.[2]

-

Preparation of Suspension: Disperse 0.25 g of commercial TiO₂ nanopowder in 80 mL of a 10 M NaOH aqueous solution.

-

Stirring: Stir the suspension for 40 minutes at room temperature.

-

Hydrothermal Treatment: Transfer the resulting suspension into a 125 mL Teflon-lined stainless steel autoclave.

-

Heating: Heat the autoclave to 140°C and maintain this temperature for a specified duration (e.g., 30 hours for nanorods).

-

Cooling: Allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the white precipitate and wash it with deionized water until the pH of the filtrate is neutral.

-

Drying: Dry the final product in an oven.

Protocol for Synthesis of this compound Nanotubes and Nanoribbons

This protocol is based on the findings of Kasuga et al. and subsequent studies.[3][5]

-

Preparation of Suspension: Mix a specific amount of anatase TiO₂ powder with a 10 M NaOH aqueous solution in a Teflon-lined autoclave.

-

Hydrothermal Treatment:

-

Reaction Time: Maintain the reaction for a sufficient duration (e.g., 20 hours).

-

Cooling and Washing: Follow the cooling and washing steps as described in Protocol 4.1.

-

Drying: Dry the obtained nanotubes or nanoribbons.

Formation Mechanism of this compound Nanostructures

The formation of this compound nanostructures via the hydrothermal method is generally understood to be a multi-step process.[11][12]

-

Dissolution and Reaction: The concentrated NaOH solution attacks the TiO₂ precursor, leading to the breakdown of Ti-O-Ti bonds.[11][13]

-

Formation of Nanosheets: This is followed by the formation of layered this compound nanosheets.[2][6][11]

-

Morphological Transformation: These intermediate nanosheets are metastable and can subsequently transform into more stable one-dimensional (1D) nanostructures.[6]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed formation mechanism.

Caption: Experimental workflows for synthesizing different this compound nanostructures.

Caption: Proposed formation mechanism of this compound nanostructures.

Conclusion

The morphology of this compound nanostructures can be effectively controlled by tuning the parameters of the synthesis method, particularly in hydrothermal synthesis. A thorough understanding of the interplay between factors like temperature, reaction time, and precursor characteristics is essential for the rational design and fabrication of this compound nanomaterials with tailored properties for advanced applications in research, science, and drug development. The provided data, protocols, and mechanistic insights serve as a valuable resource for researchers aiming to synthesize these materials with a high degree of morphological control.

References

- 1. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 2. Frontiers | New Insight on the Formation of Sodium Titanates 1D Nanostructures and Its Application on CO2 Hydrogenation [frontiersin.org]

- 3. The influence of the reaction temperature on the morphology of this compound 1D nanostructures and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New Insight on the Formation of Sodium Titanates 1D Nanostructures and Its Application on CO2 Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solvothermal Synthesis of Nanoparticles [sigmaaldrich.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Formation Mechanism of Sodium Titanate Nanotubes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of sodium titanate nanotubes (TNTs), a class of nanomaterials with significant potential in various scientific and biomedical fields, including drug delivery, tissue engineering, and catalysis. The document details the prevalent synthesis methodologies, the influence of key experimental parameters on nanotube morphology, and the currently accepted formation pathways.

Core Formation Mechanism: From Precursor to Nanotube

The most widely accepted mechanism for the formation of this compound nanotubes is through a hydrothermal process involving the transformation of a titanium dioxide (TiO₂) precursor in a concentrated sodium hydroxide (NaOH) solution.[1][2] This process can be broadly categorized into a sequence of key steps:

-

Dissolution and Peptization of TiO₂: Initially, the TiO₂ precursor (commonly anatase or rutile) is attacked by the highly concentrated NaOH solution under hydrothermal conditions (elevated temperature and pressure). This leads to the breaking of Ti-O-Ti bonds within the TiO₂ lattice.[1][3]

-

Formation of Lamellar this compound Nanosheets: The dissolution of TiO₂ results in the formation of titanate species in the solution, which then reprecipitate as layered this compound nanosheets.[2][4] These nanosheets are often identified as having a chemical composition similar to Na₂Ti₃O₇ or hydrated forms like Na₂Ti₂O₄(OH)₂.[4][5] The strong alkaline environment facilitates the formation of these lamellar structures.

-

Exfoliation of Nanosheets: The layered titanate structures then exfoliate, or separate, into individual or few-layered nanosheets.[1]

-

Nanosheet Rolling/Scrolling: The crucial step in nanotube formation is the spontaneous rolling or scrolling of these exfoliated nanosheets into a tubular structure.[2][6] This is believed to be driven by the minimization of surface energy and the asymmetric nature of the nanosheet surfaces.[3] The presence of sodium ions is critical in this stage, as they are thought to induce the necessary surface charge and stress for rolling to occur.[6]

The following diagram illustrates this proposed formation pathway:

Experimental Protocols: Hydrothermal Synthesis

The hydrothermal method is the most common and effective technique for synthesizing this compound nanotubes. A typical experimental protocol is outlined below.

Materials and Equipment

-

Titanium Dioxide (TiO₂) powder: Anatase or rutile phase.

-

Sodium Hydroxide (NaOH): Pellets or concentrated solution.

-

Hydrochloric Acid (HCl): For post-synthesis washing.

-

Deionized (DI) water.

-

Teflon-lined stainless steel autoclave.

-

Magnetic stirrer and hot plate.

-

Centrifuge.

-

Oven.

Synthesis Procedure

-

Preparation of NaOH Solution: Prepare a 10 M aqueous solution of NaOH.

-

Dispersion of TiO₂: Disperse a specific amount of TiO₂ powder (e.g., 1 g) in a defined volume of the 10 M NaOH solution (e.g., 50 mL) in a beaker.

-

Stirring: Stir the suspension vigorously for a period of time (e.g., 30 minutes to 1 hour) to ensure a homogenous mixture.

-

Hydrothermal Treatment: Transfer the suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature, typically between 110 °C and 180 °C, for a duration of 24 to 72 hours.[7][8]

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation.

-

Washing:

-

Wash the precipitate with a dilute HCl solution (e.g., 0.1 M) to exchange Na⁺ ions with H⁺ and remove residual NaOH.[7]

-

Subsequently, wash the product repeatedly with deionized water until the pH of the supernatant becomes neutral (pH ≈ 7).

-

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C) overnight to obtain the this compound nanotubes as a white powder.

The following workflow diagram summarizes the experimental procedure:

Data Presentation: Influence of Synthesis Parameters

The morphology and properties of the resulting this compound nanostructures are highly dependent on the synthesis parameters. The following tables summarize the quantitative effects of key parameters.

Table 1: Effect of NaOH Concentration on Nanotube Morphology

| NaOH Concentration (M) | Resulting Morphology | Observations |

| < 5 | Primarily unreacted TiO₂ and some nanosheets | Insufficient alkalinity to facilitate the complete transformation of the TiO₂ precursor.[6] |

| 8 - 12 | Well-defined nanotubes | Optimal range for high-yield synthesis of nanotubes with uniform morphology.[7][9] |

| > 15 | Nanofibers, nanoribbons, or amorphous nanoparticles | Extremely high concentrations can disrupt the nanotube formation process, leading to different nanostructures.[6][10] |

Table 2: Effect of Hydrothermal Temperature on Nanostructure Properties

| Temperature (°C) | Resulting Morphology | Outer Diameter (nm) | Surface Area (m²/g) | Observations |

| < 110 | Incomplete reaction, nanosheets | - | - | Insufficient energy to drive the formation of nanotubes.[6] |

| 110 - 150 | Nanotubes | 8 - 15 | 200 - 400 | Optimal temperature range for the formation of high-aspect-ratio nanotubes with high surface area.[8][11] |

| > 160 | Nanorods, nanofibers, nanoribbons | > 20 | Decreases | Higher temperatures favor the formation of more crystalline and larger-diameter one-dimensional nanostructures.[6] |

Table 3: Effect of Hydrothermal Reaction Time on Nanotube Formation

| Reaction Time (h) | Resulting Morphology | Observations |

| < 24 | Incomplete conversion, mixture of TiO₂ and nanosheets | Shorter reaction times may not be sufficient for the complete transformation of the precursor to nanotubes. |

| 24 - 48 | High yield of nanotubes | Optimal duration for achieving a high yield of well-formed nanotubes.[12] |

| > 72 | Nanotubes may transform into nanofibers or nanoribbons | Prolonged hydrothermal treatment can lead to the evolution of the nanotubular structure into more thermodynamically stable one-dimensional nanostructures.[13][14] |

Characterization of this compound Nanotubes

A suite of analytical techniques is employed to characterize the morphology, structure, and composition of the synthesized this compound nanotubes.

-

Transmission Electron Microscopy (TEM): To visualize the tubular morphology, measure inner and outer diameters, and assess the number of walls.[5]

-

Scanning Electron Microscopy (SEM): To observe the overall morphology and agglomeration of the nanotube powders.

-

X-ray Diffraction (XRD): To determine the crystalline structure and identify the titanate phases present.[7]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups, such as Ti-O-Ti and O-H bonds.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition, particularly the Na/Ti ratio.[7]

Conclusion

The formation of this compound nanotubes via the hydrothermal method is a complex process governed by a delicate interplay of various synthesis parameters. A thorough understanding of the underlying "nanosheet roll-up" mechanism and the influence of experimental conditions is paramount for the rational design and synthesis of TNTs with tailored properties for advanced applications in research, drug development, and beyond. This guide provides a foundational understanding to aid researchers in the successful synthesis and characterization of these promising nanomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of Hydrothermally Synthesized Titanate Nanotubes: The Factors Affecting Preparation and Their Promising Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Synthesis of Titanate Nanotubes Via A Hydrothermal Method and Their Photocatalytic Activities -Clean Technology | Korea Science [koreascience.kr]

- 9. Synthesis of this compound Nanotubes by Microwave Hydrothermal Method [jim.org.cn]

- 10. Formation of titanate nanostructures under different NaOH concentration and their application in wastewater treatment [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

sodium titanate XRD pattern analysis and interpretation

An in-depth technical guide on the analysis and interpretation of X-ray Diffraction (XRD) patterns of sodium titanates, designed for researchers, scientists, and professionals in materials science and drug development.

Introduction to Sodium Titanates and XRD Analysis

Sodium titanates (NTOs) are a class of inorganic compounds with diverse crystal structures and properties, making them suitable for a wide range of applications, including sodium-ion batteries, photocatalysts, and biomedical implants.[1][2] Their functionality is intrinsically linked to their crystal structure and phase purity. X-ray Diffraction (XRD) is a primary and indispensable analytical technique for the characterization of these materials. It provides detailed information about the atomic and molecular structure, enabling the identification of crystalline phases, determination of lattice parameters, and estimation of crystallite size and strain.

This guide provides a comprehensive overview of the analysis and interpretation of XRD patterns of various sodium titanate phases. It covers fundamental principles, experimental protocols, data interpretation, and common challenges encountered during analysis.

Common Crystalline Phases of this compound

Sodium titanates can exist in numerous stoichiometries and crystal structures, often forming as single phases or mixtures depending on the synthesis conditions. Some of the most commonly reported phases in the literature are detailed below.

| Phase Name | Chemical Formula | Crystal System | Space Group | JCPDS/ICSD Card No. |

| Sodium Trititanate | Na2Ti3O7 | Monoclinic | P12₁/m | ICSD #154637 |

| Sodium Hexatitanate | Na2Ti6O13 | Monoclinic | C2/m | ICSD #23877, JCPDS #73-1398 |

| This compound (Orthorhombic) | NaxH₂-xTi₂O₅ | Orthorhombic | - | - |

| Monoclinic this compound | Na₀.₂₃TiO₂ | Monoclinic | - | JCPDS #22-1404 |

| Freudenbergite-type | Ox-Na₀.₉Fe₀.₄₅Ti₁.₅₅O₄ | Monoclinic | C12/m1 | - |

| Sodium Metatitanate (alpha) | α-Na₂TiO₃ | Face-centered Cubic | Fm3m | - |

| Sodium Metatitanate (beta) | β-Na₂TiO₃ | Monoclinic | - | - |

| Sodium Metatitanate (gamma) | γ-Na₂TiO₃ | Monoclinic | - | - |

Note: The crystallographic information can have inconsistencies across different literature sources and databases.[3] Researchers should consult multiple references for confirmation.

Interpretation of this compound XRD Patterns

The analysis of an XRD pattern involves examining the position, intensity, and shape of the diffraction peaks.

Peak Position (2θ) and Phase Identification

Each crystalline phase of this compound produces a unique diffraction pattern characterized by peaks at specific 2θ angles. These positions are determined by the spacing between crystal lattice planes (d-spacing), as described by Bragg's Law (nλ = 2d sinθ).

By comparing the experimental 2θ positions and relative intensities with reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD), one can identify the specific phase or phases present in the sample.[4]

Table of Characteristic Diffraction Peaks for Common this compound Phases:

| Phase | 2θ (°) and (hkl) Plane | Reference |

| NaxH₂-xTi₂O₅ (Orthorhombic) | 11.5 (200), 24.6 (110), 27.5 (310), 48.5 (020) | [5] |

| Na₀.₂₃TiO₂ (Monoclinic) | 24 (110), 33 (002), 44 (003) | [6] |

| Na₂Ti₆O₁₃ (Monoclinic) | ~11.85 (200) - Main Peak | [7] |

| Anatase TiO₂ (Common impurity/intermediate) | 25 (101), 38 (004), 48 (200) | [6] |

Often, synthesis results in a mixture of phases. For instance, hydrothermal or sonochemical methods can produce a biphasic mixture of Na₂Ti₃O₇ and Na₂Ti₆O₁₃.[4][8] In such cases, the XRD pattern will be a superposition of the patterns for each individual phase.

Peak Intensity

The intensity of a diffraction peak is proportional to the number of crystal planes oriented in the corresponding direction. While reference patterns provide relative intensities, experimental intensities can be affected by factors such as preferred orientation, where crystallites are not randomly oriented.

Peak Broadening

The width of diffraction peaks is inversely related to the size of the crystalline domains. Smaller crystallites lead to broader peaks. This relationship is described by the Scherrer equation, which can be used to estimate the average crystallite size. Peak broadening can also be influenced by lattice strain and instrumental factors.

Quantitative Analysis and Rietveld Refinement

For multiphase samples, it is often necessary to determine the weight fraction of each component. Rietveld refinement is a powerful technique for quantitative phase analysis. It involves fitting a calculated diffraction profile to the entire experimental XRD pattern, taking into account crystal structure, lattice parameters, peak shape, and other instrumental variables. This method can yield precise phase compositions; for example, a study on a biphasic ceramic identified a composition of 55.9% sodium hexatitanate and 44.1% sodium trititanate.[4]

Experimental Protocols

Synthesis of this compound (Sol-Gel Method Example)

This protocol outlines a general sol-gel method for synthesizing this compound particles.

-

Precursor Preparation : Prepare an aqueous solution of a titanium precursor, such as titanium tetrachloride (TiCl₄) or titanium isopropoxide (TTIP).[7][9]

-

Gel Formation : Add a sodium source, typically a concentrated sodium hydroxide (NaOH) solution, to the titanium precursor solution under vigorous stirring.[7] This reaction forms a hydrated titania gel.

-

Aging/Maturation : The gel is aged for a specific period to allow for the completion of hydrolysis and condensation reactions.

-

Washing and Drying : The resulting precipitate is washed thoroughly with deionized water to remove residual ions (like Cl⁻) and then dried in an oven (e.g., at 110 °C for 12 hours).[4]

-

Calcination : The dried powder is calcined in a furnace at high temperatures (e.g., 800 °C to 1000 °C) for several hours to induce crystallization and phase formation.[8][9] The final phase composition is highly dependent on the calcination temperature.[9]

XRD Data Acquisition

The following table summarizes typical parameters for collecting powder XRD data for this compound.

| Parameter | Typical Value / Setting | Reference |

| Instrument | Powder X-ray Diffractometer (e.g., Rigaku, PANalytical) | [5][8] |

| X-ray Source | Cu Kα (λ ≈ 1.5406 Å) | [8][10] |

| Operating Voltage | 40 kV | [4][5] |

| Operating Current | 20 - 40 mA | [4][5] |

| Scan Type | Continuous Scan | [5] |

| 2θ Scan Range | 5° to 60° (or wider, e.g., 5° to 100°) | [4][5] |

| Scan Speed | 1 degree/minute | [5] |

| Step Size / Sampling Width | 0.01° - 0.02° | [5][10] |

Visualization of Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and analytical processes.

Caption: Workflow for the synthesis and XRD analysis of this compound.

Caption: Thermal annealing induced phase transformation of this compound.[11]

Common Challenges and Considerations

-

Phase Transformation : The crystal structure of this compound is highly sensitive to temperature.[6][9] For example, amorphous this compound can first crystallize into an intermediate anatase TiO₂ phase at around 500 °C before reacting to form crystalline Na₀.₂₃TiO₂ at higher temperatures (700-900 °C).[11]

-

Amorphous Content : Synthesis methods may produce samples with a significant amorphous (non-crystalline) component, which does not produce sharp diffraction peaks but rather a broad hump in the background.

-

Inconsistent References : There are noted inconsistencies in the published XRD data for various this compound compounds, with some reported phases potentially being unstable mixtures.[3] Careful cross-referencing is crucial.

-

Peak Overlap : In multiphase samples, diffraction peaks from different phases can overlap, complicating phase identification and quantitative analysis. High-resolution diffractometers and analysis software are essential to deconvolve overlapping peaks.

Conclusion

XRD analysis is a cornerstone technique for the characterization of sodium titanates. A thorough understanding of the potential crystalline phases, combined with systematic data acquisition and rigorous analysis, is essential for controlling the material's properties and ensuring its suitability for the intended application. By carefully interpreting peak positions, intensities, and shapes, and employing advanced methods like Rietveld refinement, researchers can gain deep insights into the structural characteristics of synthesized this compound materials.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. scielo.br [scielo.br]

- 5. rsc.org [rsc.org]

- 6. eng.uwo.ca [eng.uwo.ca]

- 7. researchgate.net [researchgate.net]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Exploring the Influence of Temperature on this compound Mineral Formation Using X-Ray Diffraction: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 10. Laboratory Operando XAS Study of Sodium Iron Titanite Cathode in the Li-Ion Half-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Raman Spectroscopy Analysis of Sodium Titanate Phases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Raman spectroscopy for the characterization and analysis of various sodium titanate phases. Sodium titanates are of significant interest in diverse fields, including photocatalysis, battery technology, and biocompatible materials, making their precise phase identification crucial for research and development. Raman spectroscopy offers a non-destructive, rapid, and highly sensitive method for distinguishing between different this compound structures.

Introduction to this compound Phases

Sodium titanates are a class of compounds formed from sodium, titanium, and oxygen, with various stoichiometries, each possessing a unique crystal structure. The most commonly studied phases include sodium metatitanate (Na2TiO3), sodium trititanate (Na2Ti3O7), and sodium hexatitanate (Na2Ti6O13). The arrangement of TiO6 octahedra in their crystal lattices gives rise to distinct vibrational modes that can be effectively probed by Raman spectroscopy. For instance, Na2Ti3O7 has a layered structure, while Na2Ti6O13 is characterized by a tunnel-like structure[1]. These structural differences are critical to their chemical and physical properties.

Principles of Raman Spectroscopy for Phase Analysis

Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). In Raman scattering, the energy of the scattered photons is shifted up or down, and this energy difference corresponds to the vibrational energy levels of the molecule. The resulting Raman spectrum provides a unique fingerprint of the material's molecular structure and composition.

The key parameters in a Raman spectrum for phase identification are:

-

Peak Position (Raman Shift): Measured in wavenumbers (cm⁻¹), the peak position corresponds to the frequency of a specific vibrational mode.

-

Peak Intensity: Proportional to the concentration of the analyte and the Raman scattering cross-section of the specific vibration.

-

Peak Width (FWHM): The full width at half maximum of a Raman band can provide information about the crystallinity and homogeneity of the sample.

Experimental Protocols

The successful Raman analysis of this compound phases relies on standardized experimental procedures for both sample preparation and spectral acquisition.

Sample Preparation

The method of synthesis significantly influences the resulting this compound phase. Common synthesis routes include:

-

Solid-State Reaction: This method typically involves the high-temperature calcination of a mixture of titanium dioxide (TiO2) and a sodium source like sodium carbonate (Na2CO3)[2][3]. The final phase is dependent on the stoichiometry of the reactants and the calcination temperature and duration.

-

Hydrothermal Synthesis: This technique involves the reaction of a titanium precursor (e.g., TiO2 powder) with a concentrated sodium hydroxide (NaOH) solution in a sealed reactor at elevated temperatures and pressures[2]. This method can produce various nanostructured sodium titanates.

-

Sonochemical Method: This approach utilizes high-intensity ultrasound to induce chemical reactions. For sodium titanates, this can involve the ultrasonic treatment of precursor solutions, often followed by heat treatment[1][4].

For Raman analysis, the synthesized sodium titanates are typically in powder form. A small amount of the powder is pressed into a sample holder to ensure a flat surface for analysis[5].

Raman Spectroscopy Acquisition

A standard protocol for acquiring Raman spectra of this compound powders involves the following steps:

-

Instrumentation: A micro-Raman spectrometer is commonly used, equipped with a laser excitation source (e.g., 514.5 nm Argon laser or 532 nm Nd:YAG laser), a microscope for sample visualization and laser focusing, and a sensitive detector (e.g., a CCD camera)[6][7].

-

Calibration: The spectrometer should be calibrated using a standard reference material with known Raman peak positions, such as a silicon wafer (520.7 cm⁻¹).

-

Sample Focusing: The laser is focused onto the surface of the this compound sample using the microscope objective[7].

-

Data Acquisition: Raman spectra are collected in backscattering geometry[6]. The acquisition parameters, such as laser power, exposure time, and number of accumulations, should be optimized to obtain a good signal-to-noise ratio while avoiding sample damage from laser heating.

-

Data Processing: The collected spectra are typically baseline-corrected to remove fluorescence background and may be normalized for comparison.

The following diagram illustrates a general workflow for the synthesis and Raman analysis of this compound phases.

Raman Spectral Signatures of this compound Phases

The different this compound phases exhibit distinct Raman spectra, allowing for their unambiguous identification. The following tables summarize the characteristic Raman peak positions reported in the literature for Na2TiO3, Na2Ti3O7, and Na2Ti6O13.

Sodium Metatitanate (Na2TiO3)

Na2TiO3 can exist in different polymorphs (α, β, and γ), each with its own characteristic Raman spectrum. The β-phase, for example, shows prominent peaks around 375 cm⁻¹ and 845 cm⁻¹[4].

| Reported Raman Peak Positions for β-Na2TiO3 (cm⁻¹) | Vibrational Mode Assignment |

| ~375 | O-Ti-O bending modes |

| ~845 | Ti-O stretching modes |

Sodium Trititanate (Na2Ti3O7)

Na2Ti3O7 is characterized by a set of well-defined Raman bands. The most intense peaks are often observed in the low-wavenumber region, associated with Na-O-Ti bending vibrations, and at high wavenumbers, corresponding to the stretching of short Ti-O bonds.

| Reported Raman Peak Positions for Na2Ti3O7 (cm⁻¹) | Vibrational Mode Assignment |

| ~276 - 279[4][8] | Na-O-Ti bending vibrations |

| ~308[4] | Na-O-Ti bond stretching |

| ~445 - 451[4] | O-Ti-O scissors-type vibrations |

| ~656 - 668[4] | Ti-O-Ti stretching of edge-shared TiO6 octahedra[8] |

| ~704[4] | Ti-O-Ti stretching modes |

| ~883 - 903[4][8] | Stretching of short, terminal Ti-O bonds |

Sodium Hexatitanate (Na2Ti6O13)

The tunnel structure of Na2Ti6O13 results in a complex Raman spectrum with multiple characteristic peaks. The high-frequency band around 870 cm⁻¹ is a key indicator of this phase and is attributed to the stretching of short Ti-O bonds within the tunnel structure[4].

| Reported Raman Peak Positions for Na2Ti6O13 (cm⁻¹) | Vibrational Mode Assignment |

| ~223, 275, 290 | O-Ti-O bond vibrations |

| ~331, 362, 393 | O-Ti-O bending and Ti-O torsional modes |

| ~482, 610 | Ti-O-Ti stretching modes |

| ~869 - 871[1][4] | Stretching of short Ti-O bonds in the tunnel structure |

Phase Transformations and Logical Relationships

Raman spectroscopy is a powerful tool for monitoring the phase transformations between different this compound structures, which are often induced by thermal treatment. For example, Na2Ti3O7 can transform into the more stable Na2Ti6O13 phase at elevated temperatures[8]. This transformation involves a structural rearrangement from a layered to a tunnel-like framework, which is accompanied by the loss of sodium ions[8].

The following diagram illustrates the logical relationship in the thermal transformation of this compound phases.

References

thermal stability of sodium titanate nanostructures

An In-depth Technical Guide to the Thermal Stability of Sodium Titanate Nanostructures

Introduction

This compound nanostructures, including nanotubes, nanowires, and nanoribbons, are versatile materials with significant potential in various fields such as photocatalysis, energy storage, and biomedical applications.[1] Their performance and reliability in these applications are critically dependent on their structural and morphological integrity under thermal stress. This technical guide provides a comprehensive overview of the , focusing on the key transformations they undergo when subjected to heat. We will delve into the experimental protocols for their synthesis and analysis, present quantitative data on their thermal behavior, and illustrate the transformation pathways.

Synthesis of this compound Nanostructures

The most prevalent method for synthesizing this compound nanostructures is the alkaline hydrothermal treatment of a titanium dioxide precursor.

Experimental Protocol: Hydrothermal Synthesis

A typical hydrothermal synthesis protocol involves the following steps:

-

Precursor Dispersion: A TiO₂ powder, commonly anatase, is dispersed in a concentrated aqueous solution of sodium hydroxide (NaOH), typically around 10 M.[2][3][4]

-

Hydrothermal Reaction: The resulting suspension is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature, generally ranging from 95°C to 195°C, for a duration of several hours to days (e.g., 24-48 hours).[1][5][6] The reaction temperature significantly influences the morphology of the final product, with lower temperatures (95-135°C) favoring nanotube formation and higher temperatures (>155°C) promoting nanoribbon growth.[5][7]

-

Washing and Neutralization: After the autoclave cools to room temperature, the solid product is thoroughly washed. This is a critical step to remove excess NaOH and control the final sodium content. The process often involves repeated washing with deionized water until a neutral pH is achieved.[1] In some cases, a dilute acid (e.g., 0.1 M HCl) is used for ion-exchange, replacing Na⁺ ions with H⁺, which affects the material's thermal stability.[3]

-

Drying: The final product is typically dried in an oven at a low temperature (e.g., 60-80°C) to remove residual water.

Thermal Analysis Protocols

The is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).[8][9]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to quantify mass loss associated with processes like dehydration.[8]

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These methods detect temperature differences between a sample and a reference material, revealing endothermic (heat absorbing) and exothermic (heat releasing) events associated with phase transitions, crystallization, or decomposition.[8][9]

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: A small, accurately weighed amount of the dried this compound nanostructure powder is placed into a crucible (typically alumina or platinum).

-

Analysis: The crucible is placed in the TGA/DSC instrument. The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 1000°C).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen or argon to prevent oxidative reactions, or in air to study transformations in an oxidizing environment.

-

Post-Analysis Characterization: The structure and morphology of the material after heat treatment at different temperatures are often analyzed using X-ray Diffraction (XRD) and Electron Microscopy (SEM/TEM) to identify the resulting phases and observe morphological changes.[7]

Thermal Behavior and Phase Transformations

The thermal decomposition of this compound nanostructures is a multi-step process involving dehydration, structural collapse, and recrystallization into new, more stable phases.

Dehydration

As-synthesized sodium titanates contain both physisorbed (surface) water and more tightly bound intercalated (interlayer) water.[3][10] TGA curves typically show two main stages of weight loss:

-

Below 200°C: A significant weight loss occurs, attributed to the removal of physisorbed water.[10][11] This process corresponds to endothermic peaks in DSC/DTA curves.[10][12]

-

200°C to 600°C: A more gradual weight loss is observed, corresponding to the removal of intercalated water and the dehydroxylation of Ti-OH groups.[5][10]

The total weight loss is influenced by the synthesis conditions. Nanotubes synthesized at lower temperatures (e.g., 95°C) can exhibit a total weight loss of up to 25%, suggesting a higher water content, possibly due to the presence of unrolled titanate sheets.[5][7] In contrast, nanoribbons formed at higher temperatures (e.g., 195°C) show a lower weight loss of around 8.5% up to 200°C.[10]

Table 1: Representative TGA/DSC Data for this compound Nanostructures

| Nanostructure Type (Synthesis Temp.) | Temperature Range (°C) | Weight Loss (%) | Associated Event & DSC/DTA Peaks | Reference(s) |

|---|---|---|---|---|

| Nanotubes (95°C) | 25 - 150 | ~17 | Removal of physisorbed water | [10] |

| Nanotubes (95°C) | 25 - 600 | ~25 | Total dehydration | [5][7] |

| Nanoribbons (195°C) | 25 - 200 | ~8.5 | Removal of physisorbed water | [10] |

| Nanobelts | 50 - 500 | ~10.5 | Dehydration (Endothermic peaks at ~100, 150, 370°C) |[12] |

Structural and Morphological Transformations

Upon further heating, after dehydration, the nanostructures undergo significant phase and morphological changes. The exact transformation pathway and temperatures depend heavily on the sodium content.

-

Low Temperatures (300-500°C): The initial layered trititanate structure (NaₓH₂₋ₓTi₃O₇) begins to lose its integrity. Some studies report that the nanotubular structure is stable up to 400°C, while others suggest a degradation into amorphous clusters as low as 300°C.[2][13][14][15]

-

Intermediate Temperatures (600-800°C): The amorphous or distorted structure recrystallizes into more thermally stable phases. The most common transformation product is monoclinic sodium hexatitanate (Na₂Ti₆O₁₃), which typically exhibits a rod-like or plate-like morphology.[2][13][14] This indicates a collapse of the original tubular or fibrous structure.

-

High Temperatures (>800°C): At very high temperatures, further phase segregation can occur, leading to the formation of other phases like Na₂Ti₃O₇ and TiO₂ polymorphs (anatase or rutile), depending on the stoichiometry.[2][13]

Table 2: Key Phase and Morphological Transformation Temperatures

| Initial Nanostructure | Temperature (°C) | Transformation / Observation | Reference(s) |

|---|---|---|---|

| This compound Nanotubes | up to 400 | Nanotube structure is preserved | [2][15] |

| This compound Nanotubes | ~300 | Degradation into amorphous clusters | [13][14] |

| This compound Nanotubes | 600 - 800 | Formation of Na₂Ti₆O₁₃ (sodium hexatitanate) nanorods | [2][13] |

| This compound Nanotubes | >800 | Formation of Na₂Ti₃O₇ and TiO₂ (rutile, anatase) phases | [2][13] |

| Washed (low Na) Nanotubes | >500 | Complete loss of tubular structure, transformation to anatase |[15] |

Factors Influencing Thermal Stability

The primary factor governing the thermal stability of titanate nanostructures is the sodium content .

-

Stabilizing Effect of Sodium: Intercalated sodium ions act as pillars, stabilizing the layered wall structure of the nanotubes.[15] Consequently, titanate nanotubes with a higher sodium content (Na-TNTs) exhibit greater thermal stability and retain their tubular morphology at higher temperatures compared to their protonated counterparts (H-TNTs), which are produced by acid washing.[3][15]

-

Reduced Stability of H-TNTs: The removal of sodium via acid exchange reduces the structural integrity, leading to a collapse of the nanotubular morphology at lower temperatures, often starting around 500°C.[3][15]

Conclusion

The is a complex process dictated by their composition, particularly the sodium content, and morphology. As-synthesized structures are hydrated and typically stable up to 300-400°C. Above this temperature, they undergo dehydration and a series of phase transformations, ultimately converting to more stable crystalline phases like sodium hexatitanate (Na₂Ti₆O₁₃) and various TiO₂ polymorphs at temperatures between 600°C and 900°C, accompanied by a loss of their original one-dimensional morphology. A thorough understanding of these thermal behaviors is essential for researchers and developers to select appropriate processing parameters and ensure the long-term stability of devices and formulations incorporating these nanomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of Structural and Optical Properties of Titanate Nanotubes with Erbium under Heat Treatment in Different Atmospheres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Antimicrobial Activity of this compound Nanotube Biomaterials in Combating Bone Infections: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The influence of the reaction temperature on the morphology of this compound 1D nanostructures and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of sodium titanates and their use in the photocatalytic degradation of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 15. mdpi.com [mdpi.com]

The Chemical Landscape of Hydrothermally Synthesized Sodium Titanate: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the nuanced chemical composition of hydrothermally synthesized sodium titanate is paramount for harnessing its full potential in various applications, including biomaterials and drug delivery systems. This in-depth technical guide delineates the key factors influencing the chemical makeup of this compound, provides detailed experimental protocols for its synthesis, and presents quantitative data in a comparative format.

The hydrothermal synthesis of this compound is a versatile method that allows for the formation of a variety of structures, including nanotubes, nanorods, and nanosheets. The precise chemical composition of these materials is highly dependent on the synthesis conditions, which in turn dictates their physicochemical properties and subsequent performance. Key variables influencing the final product include the reaction temperature, duration, the concentration of the sodium hydroxide (NaOH) solution, and the initial sodium to titanium (Na/Ti) molar ratio.

Influence of Synthesis Parameters on Chemical Composition

The chemical composition of hydrothermally synthesized this compound is not fixed and can be represented by a general formula NaₓH₂₋ₓTi₃O₇·nH₂O, where the values of x and n are dependent on the synthesis and post-synthesis washing conditions. The hydrothermal treatment of titanium dioxide (TiO₂) in a concentrated NaOH solution leads to the breakdown of Ti-O-Ti bonds and the formation of this compound layered structures.

Several distinct phases of this compound can be formed, with sodium trititanate (Na₂Ti₃O₇) and sodium hexatitanate (Na₂Ti₆O₁₃) being the most commonly reported.[1][2][3] The formation of these phases is a direct consequence of the synthesis parameters. For instance, a higher temperature and a higher Na/Ti ratio in the precursor solution tend to favor the formation of this compound phases with a higher sodium content.[4][5] Post-synthesis acid washing can lead to the exchange of sodium ions with protons, resulting in the formation of hydrogen titanate (H₂Ti₃O₇).[2][3]

Quantitative Data on Chemical Composition

The following tables summarize the quantitative data on the chemical composition of hydrothermally synthesized this compound under various experimental conditions as reported in the literature.

| Precursor | NaOH Concentration | Temperature (°C) | Time (h) | Resulting Phase(s) | Na/Ti Ratio | Reference |

| TiO₂ (Anatase) | 10 M | 120 | - | NaₓH₂₋ₓTi₃O₇·nH₂O | 0 < x < 2 | [6] |

| Amorphous TiO₂·nH₂O gel | 10 M | 110, 160, 200 | 20 | Na₂Ti₃O₇ | - | [2] |

| Ti-6Al-4V alloy | 1 M | 100, 150, 200 | 2, 4, 6, 12, 24, 48 | Na₂Ti₆O₁₃ | - | [7] |

| TiO₂ | 5 M | 170 | 48 | Na₂Ti₃O₇ and Na₂Ti₆O₁₃ | - | [8] |

| Fine TiO₂ particles | 5 M, 10 M | - | 24 - 144 | Metastable this compound | 1.5 - 1.6 | [9] |

Note: "-" indicates that the specific value was not provided in the cited source.

Experimental Protocols

This section provides a detailed methodology for the hydrothermal synthesis of this compound nanostructures, based on commonly cited experimental procedures.

Synthesis of this compound Nanotubes

This protocol is adapted from methodologies described for the formation of titanate nanotubes.[6][10]

Materials:

-

Titanium dioxide (TiO₂) powder (e.g., anatase)

-

Sodium hydroxide (NaOH) pellets

-

Deionized water

-

Hydrochloric acid (HCl), 0.1 M (for optional acid washing)

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer

-

Oven or furnace

-

Centrifuge

-

pH meter

Procedure:

-

Preparation of NaOH Solution: Prepare a 10 M NaOH solution by dissolving the appropriate amount of NaOH pellets in deionized water. Caution: This process is highly exothermic and should be performed in an ice bath with proper personal protective equipment.

-

Mixing of Precursors: Disperse a specific amount of TiO₂ powder (e.g., 1 g) into the prepared NaOH solution (e.g., 100 mL) in the Teflon liner of the autoclave.[11]

-

Hydrothermal Treatment: Seal the autoclave and heat it in an oven at a temperature between 110-160°C for 20-48 hours.[2][8]

-

Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. The resulting white precipitate is collected and washed repeatedly with deionized water until the pH of the washing solution becomes neutral. This can be facilitated by centrifugation.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 80°C) for several hours to obtain the this compound powder.

-

(Optional) Acid Washing for Ion Exchange: To obtain hydrogen titanate, the this compound powder can be washed with a 0.1 M HCl solution, followed by washing with deionized water until a neutral pH is achieved.[2][11]

Visualizing the Synthesis and Transformation Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the formation of different this compound species.

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

Caption: Relationship between synthesis parameters and chemical composition.

References

- 1. eicm.cure.edu.uy [eicm.cure.edu.uy]

- 2. ematweb.cmi.ua.ac.be [ematweb.cmi.ua.ac.be]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Bioactive this compound Nanotube by Alkali Hydrothermal Treatment | Scientific.Net [scientific.net]

- 8. Synthesis of sodium titanates and their use in the photocatalytic degradation of NO - PubMed [pubmed.ncbi.nlm.nih.gov]